2,3,5,6-Tetramethylbenzonitrile

Electrophilic Aromatic Substitution Nitration Phthalide Synthesis

2,3,5,6-Tetramethylbenzonitrile (CAS 2571-53-1, molecular formula C₁₁H₁₃N, molecular weight 159.23 g/mol) is a fully substituted benzonitrile derivative bearing four methyl groups at the 2, 3, 5, and 6 positions. Classified as a polymethylated aromatic nitrile, it is a colorless liquid with a boiling point of 290.6 °C at 760 mmHg, a density of 0.96 g/cm³, and a refractive index of 1.518.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 2571-53-1
Cat. No. B181192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetramethylbenzonitrile
CAS2571-53-1
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C)C#N)C)C
InChIInChI=1S/C11H13N/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,1-4H3
InChIKeyAABLXRLWVSFCHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,5,6-Tetramethylbenzonitrile (CAS 2571-53-1) – Sourcing & Identity Guide for Nitrile Intermediates


2,3,5,6-Tetramethylbenzonitrile (CAS 2571-53-1, molecular formula C₁₁H₁₃N, molecular weight 159.23 g/mol) is a fully substituted benzonitrile derivative bearing four methyl groups at the 2, 3, 5, and 6 positions . Classified as a polymethylated aromatic nitrile, it is a colorless liquid with a boiling point of 290.6 °C at 760 mmHg, a density of 0.96 g/cm³, and a refractive index of 1.518 [1]. The compound has been assigned the NCI screening number NSC 409548 and serves primarily as a synthetic intermediate in organic chemistry .

Why Tetramethylbenzonitrile Isomers Are Not Interchangeable – The Case for Position-Specific Selection


Tetramethylbenzonitrile isomers share the same molecular formula (C₁₁H₁₃N) and molecular weight (159.23 g/mol), but the position of the four methyl groups on the aromatic ring profoundly alters their chemical reactivity, physical properties, and downstream synthetic utility [1]. The 2,3,5,6-substitution pattern creates a unique electronic and steric environment that directs electrophilic aromatic substitution along pathways not accessible to other isomers. For example, nitration of 2,3,5,6-tetramethylbenzonitrile yields phthalide derivatives via methyl migration, whereas the 2,3,4,5-isomer undergoes only conventional nitro-substitution [1]. Substituting one tetramethylbenzonitrile for another—or for less methylated analogues such as 2,4,6-trimethylbenzonitrile (mesitonitrile)—can lead to entirely different product distributions, failed syntheses, or incompatible physical properties [1][2].

2,3,5,6-Tetramethylbenzonitrile – Quantitative Differential Evidence Versus Closest Analogs


Nitration Product Divergence: Phthalide Formation vs. Conventional Nitration in Tetramethylbenzonitrile Isomers

Under identical nitration conditions (fuming nitric acid, d=1.5, room temperature, dark), 2,3,5,6-tetramethylbenzonitrile affords 5-nitro-4,6,7-trimethylphthalide as a major product alongside the expected nitro compound, proceeding via 1,3-dihydroisobenzofuran-1-imine intermediates [1]. In contrast, 2,3,4,5-tetramethylbenzonitrile undergoes exclusively normal nitration, giving only the 6-nitro derivative as the sole product with no phthalide formation [1]. The 2,3,4,6-isomer yields 4-nitro-5,6,7-trimethylphthalide as an alternative regioisomer [1]. This demonstrates that the 2,3,5,6-substitution pattern uniquely enables phthalide ring formation at a specific position.

Electrophilic Aromatic Substitution Nitration Phthalide Synthesis

Boiling Point and Volatility Differentiation Among Methylated Benzonitriles

The boiling point of 2,3,5,6-tetramethylbenzonitrile (290.6 °C at 760 mmHg) is substantially higher than that of the less methylated analogue 2,4,6-trimethylbenzonitrile (mesitonitrile, 260.3 °C at 760 mmHg) [1]. The density (0.96 g/cm³) and refractive index (1.518) further differentiate it from the 2,3,4,6-isomer (approximate boiling point 250 °C, approximate density 0.9 g/cm³) . These differences affect distillation-based purification protocols and solvent compatibility.

Physical Properties Thermal Properties Procurement Specifications

Lipophilicity (XlogP) Variation Across Tetramethylbenzonitrile Positional Isomers

The calculated partition coefficient (XlogP) of 2,3,5,6-tetramethylbenzonitrile is 3.1 [1], compared to 2.79 for the 2,3,4,5-tetramethyl isomer . The 2,3,5,6-isomer thus exhibits a 0.31 log unit higher lipophilicity than its 2,3,4,5 counterpart. This difference, while moderate, can be significant in chromatographic retention time prediction and in biological partition studies where logP values influence membrane permeability estimates.

Lipophilicity QSAR ADME Properties

Steric Modulation of Nitrile N-Oxide Cycloaddition Reactivity

2,3,5,6-Tetramethylbenzonitrile N-oxide (CAS 2904-58-7), derived from 2,3,5,6-tetramethylbenzonitrile, participates in [3+2] cycloaddition reactions with tetrahalo-p-benzoquinones to form 1:1- and 2:1-dioxazole adducts [1]. The tetramethyl substitution pattern provides a distinct steric environment compared to less hindered nitrile oxides such as 2,4,6-trimethylbenzonitrile N-oxide (mesitonitrile oxide) and unsubstituted benzonitrile N-oxide, both of which were studied in parallel [1]. The 2:1 adduct formation observed is dependent on mole ratio of reactants [1], and the steric profile of the 2,3,5,6-tetramethyl derivative can influence the stereochemical outcome of the cycloaddition.

1,3-Dipolar Cycloaddition Nitrile Oxide Steric Effect

Stoichiometric Differentiation in MOF/COF Ligand Design

2,3,5,6-Tetramethylbenzonitrile serves as the core building block for the tris-nitrile MOF/COF ligand 4,4',4''-boranetriyltris(2,3,5,6-tetramethylbenzonitrile) (CAS 1361550-66-4) . This C₃-symmetric ligand, with a molecular weight of 485.47 g/mol and a melting point of 270-275 °C , presents three nitrile donor sites anchored on sterically demanding tetramethylphenyl moieties, a geometry uniquely accessible from the 2,3,5,6-substituted precursor . The steric shielding provided by the four methyl groups per aromatic ring can modulate metal coordination geometry in ways that other tetramethyl isomers or less-substituted analogues cannot.

Metal-Organic Frameworks Covalent Organic Frameworks Ligand Design

Procurement Purity Profile and Characterization Completeness

Commercially, 2,3,5,6-tetramethylbenzonitrile is typically offered at 95% purity, with packaging options from 1 g to 100 g scale from specialty chemical suppliers . The compound is characterized by ¹H NMR and HPLC, with the MDL number MFCD14535229 and ChemSpider ID 310455 providing unique database identifiers for lot verification . In contrast, the 2,3,4,5-isomer (CAS 66715-06-8) has limited commercial availability with fewer verified suppliers , making the 2,3,5,6-isomer the more reliably sourced tetramethylbenzonitrile for replicable research.

Quality Control Purity Specification Procurement

2,3,5,6-Tetramethylbenzonitrile – Research and Industrial Applications Stemming from Differential Evidence


Regiospecific Synthesis of 5-Nitro-4,6,7-Trimethylphthalide via Nitrative Cyclization

In synthetic programs targeting nitro-substituted phthalides as pharmaceutical intermediates (e.g., antiallergic or anti-inflammatory agents), 2,3,5,6-tetramethylbenzonitrile enables direct access to 5-nitro-4,6,7-trimethylphthalide through nitration with fuming nitric acid at room temperature [1]. This pathway is unavailable with the 2,3,4,5-isomer, which gives only simple nitro-arene products under identical conditions [1]. Researchers procuring this compound for phthalide synthesis must specify the 2,3,5,6-isomer to ensure the desired cyclization outcome.

Sterically-Defined 1,3-Dipolar Cycloaddition with Nitrile N-Oxides

When 2,3,5,6-tetramethylbenzonitrile is converted to its N-oxide derivative (CAS 2904-58-7), the resulting 1,3-dipole participates in cycloaddition reactions with tetrahalo-p-benzoquinones to afford dioxazole adducts with stereochemistry modulated by the tetramethyl steric environment [2]. This steric profile differs from that of less substituted benzonitrile N-oxides (mesitonitrile oxide, benzonitrile N-oxide), making the 2,3,5,6-isomer the appropriate choice for sterically demanding cycloaddition scaffolds [2].

C₃-Symmetric MOF and COF Ligand Precursor via Boron Tris-Coupling

2,3,5,6-Tetramethylbenzonitrile is the essential starting material for the synthesis of 4,4',4''-boranetriyltris(2,3,5,6-tetramethylbenzonitrile), a C₃-symmetric tris-nitrile ligand used in metal-organic framework and covalent organic framework construction . The steric bulk of the four methyl groups per phenyl ring influences metal coordination geometry and framework porosity. Alternative tetramethyl isomers would produce geometrically distinct tris-ligands, making isomeric purity critical for reproducible framework synthesis .

Physical Property Screening: High-Boiling Aprotic Synthesis Medium

With a boiling point of 290.6 °C and a density of 0.96 g/cm³ [3], 2,3,5,6-tetramethylbenzonitrile can serve as a high-boiling solvent or reaction medium for transformations requiring temperatures above the boiling points of less methylated analogues such as 2,4,6-trimethylbenzonitrile (bp 260.3 °C) . This 30 °C boiling point advantage enables higher reaction temperatures in open-vessel syntheses where the solvent must remain liquid-phase at elevated temperatures [3].

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